N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3S and its molecular weight is 322.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.10996162 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has explored the synthesis of novel compounds derived from similar chemical structures for potential anti-inflammatory and analgesic applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been investigated. These compounds exhibit COX-2 selectivity, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activity
The antimicrobial potential of related compounds has also been a focus, with studies demonstrating the synthesis and evaluation of 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides for anti-inflammatory activity and their effectiveness against various microbial strains. This highlights the broad spectrum of biological activities these compounds may possess, including antimicrobial properties (G. Doria et al., 1986).
Antitumor and Antiproliferative Effects
Another promising area is the exploration of thiazolo[5,4-d]pyrimidines for antiproliferative and apoptosis-inducing activities. These compounds have been synthesized using efficient methods and tested across a panel of cancer cell lines. Some derivatives show significant antiproliferative activity and induce apoptosis in specific cancer cell lines, indicating potential for cancer therapy research (Baljinder Singh et al., 2013).
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c19-12(15-2-1-3-17-4-7-21-8-5-17)11-10-16-14-18(13(11)20)6-9-22-14/h6,9-10H,1-5,7-8H2,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKFQBGBWJVVBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CN=C3N(C2=O)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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